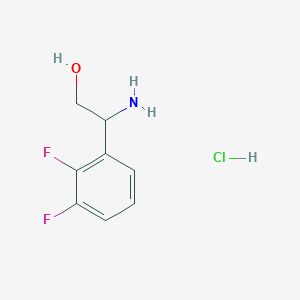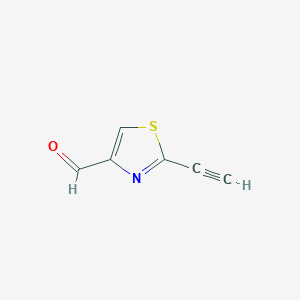
2-Ethynyl-1,3-thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1,3-thiazole-4-carbaldehyde is a compound belonging to the thiazole family of chemicals. It has the molecular formula C6H3NOS and a molecular weight of 137.16 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with ethynylating agents. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes ethynylation in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2-Ethynyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
科学的研究の応用
2-Ethynyl-1,3-thiazole-4-carbaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-ethynyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
2-Thiazolecarboxaldehyde: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.
4-Thiazolecarboxaldehyde: Another thiazole derivative with different substitution patterns, affecting its chemical properties and uses.
Thiazole-2-carbaldehyde: A related compound with distinct reactivity due to the position of the aldehyde group.
Uniqueness: 2-Ethynyl-1,3-thiazole-4-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications, distinguishing it from other thiazole derivatives.
特性
分子式 |
C6H3NOS |
|---|---|
分子量 |
137.16 g/mol |
IUPAC名 |
2-ethynyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C6H3NOS/c1-2-6-7-5(3-8)4-9-6/h1,3-4H |
InChIキー |
OUUCJSHLEPAFMP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC(=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


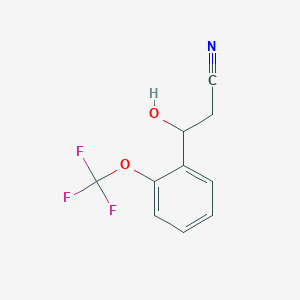
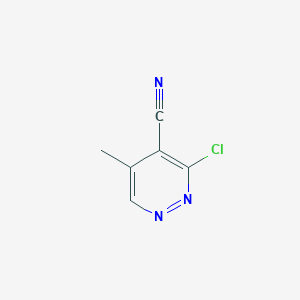
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
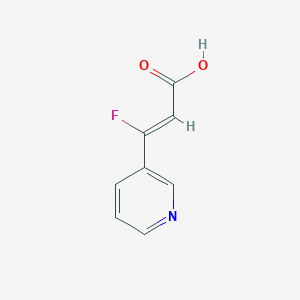
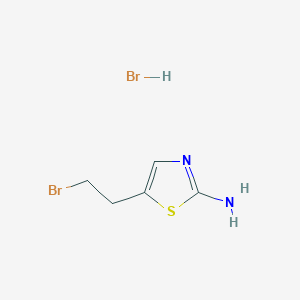
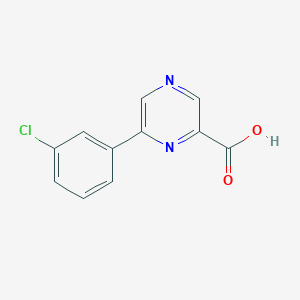
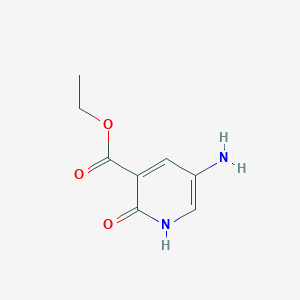
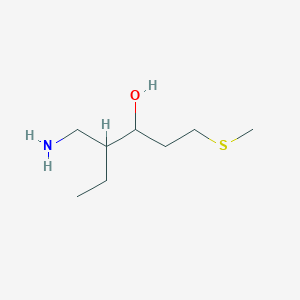
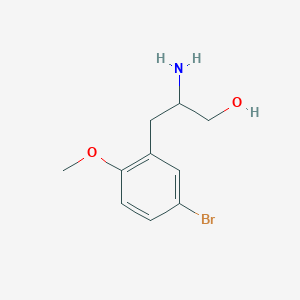
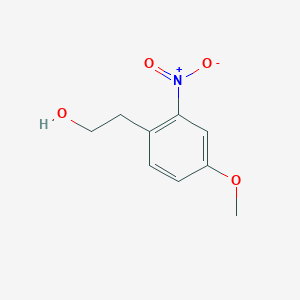
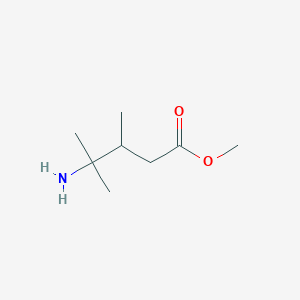
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
